Methyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Methyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon.
Preparation Methods
The synthesis of Methyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and furan intermediates, which are then coupled with the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. The final step involves the esterification of the carboxylate group with methanol . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which could be useful in cancer research.
Industry: Could be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell division, particularly in rapidly dividing cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but may differ in their potency, selectivity, and pharmacokinetic properties . The uniqueness of Methyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate lies in its specific structure, which may confer advantages in terms of binding affinity and specificity for CDK2 .
Properties
Molecular Formula |
C18H14N6O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 12-methyl-4-[5-(pyrazol-1-ylmethyl)furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C18H14N6O3S/c1-10-13-16-21-15(12-5-4-11(27-12)8-23-7-3-6-20-23)22-24(16)9-19-17(13)28-14(10)18(25)26-2/h3-7,9H,8H2,1-2H3 |
InChI Key |
XRDSIAFOVZGNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)CN5C=CC=N5)C(=O)OC |
Origin of Product |
United States |
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